N-cyclohexyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S2/c1-14-7-6-10-18(15(14)2)25-21(27)20-17(11-12-28-20)24-22(25)29-13-19(26)23-16-8-4-3-5-9-16/h6-7,10-12,16H,3-5,8-9,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWJYZKQYKEDMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Research indicates that compounds containing thieno[3,2-d]pyrimidine derivatives exhibit potent anticancer properties. In particular, studies have shown that similar compounds induce apoptosis in cancer cells through mechanisms involving the inhibition of tubulin polymerization and modulation of apoptotic pathways .
- A specific study reported that derivatives of thieno[3,2-d]pyrimidines demonstrated significant activity against various cancer cell lines, suggesting that N-cyclohexyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may also possess similar efficacy .
-
Anti-inflammatory Properties :
- Compounds with a similar structural framework have been investigated for their anti-inflammatory effects. They have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in preclinical models . This suggests that this compound may also offer therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
- Study on Apoptosis Induction :
- Preclinical Evaluation :
Comparison with Similar Compounds
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides
These derivatives (e.g., from ) share the thieno-pyrimidinone core but differ in substituents. Such modifications may alter crystallinity, as evidenced by higher melting points in analogues with aromatic substituents .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
This compound () replaces the thieno-pyrimidinone core with a dihydropyrimidinone ring. The 2,3-dichlorophenyl group increases electronegativity, which may enhance binding to hydrophobic pockets compared to the 2,3-dimethylphenyl group in the target compound. Key spectral differences include a downfield shift for the SCH₂ group (δ 4.12 in $^1$H-NMR) compared to sulfanyl bridges in thieno-pyrimidinones .
Sulfanyl-Acetamide Derivatives
Coupling Products of Cyanoacetanilide with Diazonium Salts
Compounds such as 13a–e () feature a sulfamoylphenyl-acetamide backbone coupled with aryl diazonium salts. While lacking the thieno-pyrimidinone core, these analogues exhibit high thermal stability (mp 274–288°C) due to strong intermolecular hydrogen bonds (IR peaks at 1662–1664 cm⁻¹ for C=O). The N-cyclohexyl group in the target compound may reduce crystallinity compared to the rigid sulfamoylphenyl group in 13a–e, leading to lower melting points .
Pyrazolo[3,4-d]pyrimidin-chromenone Hybrids
Examples from (e.g., Example 83) incorporate pyrazolo-pyrimidin cores linked to chromenone systems. These hybrids exhibit higher molecular weights (>570 Da) and elevated melting points (302–304°C), attributed to extended conjugation and fluorine substituents. The target compound’s simpler structure may offer advantages in synthetic accessibility and metabolic stability .
Data Table: Key Properties of Selected Analogues
Research Findings and Implications
- Thermal Stability: Thieno-pyrimidinone derivatives generally exhibit higher melting points than dihydropyrimidinones, likely due to enhanced π-stacking. The cyclohexyl group in the target compound may reduce this stability compared to aromatic substituents .
- Hydrogen Bonding: Analogues with sulfamoyl or amino groups (e.g., 13a, ) show strong hydrogen-bonding networks (IR NH stretches at 3186–3336 cm⁻¹), which are absent in the target compound. This may influence solubility and target selectivity .
- Synthetic Complexity : The target compound’s synthesis likely involves thiol-alkylation or diazonium coupling, similar to methods in and . However, the absence of electron-withdrawing groups (e.g., Cl, F) may simplify purification compared to halogenated analogues .
Q & A
Basic Questions
Q. What are the key synthetic steps for preparing N-cyclohexyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?
- Methodology :
- Step 1 : Synthesis of the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiourea derivatives with α,β-unsaturated ketones.
- Step 2 : Introduction of the 2,3-dimethylphenyl group at position 3 through nucleophilic substitution or Friedel-Crafts alkylation.
- Step 3 : Sulfur alkylation at position 2 using chloroacetamide derivatives in the presence of bases like K₂CO₃ in ethanol or DMF .
- Step 4 : Final coupling with N-cyclohexylacetamide under reflux conditions.
- Critical Parameters : Solvent choice (e.g., ethanol for polar intermediates), temperature control (60–80°C), and catalyst selection (e.g., triethylamine for amide bond formation) .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- Methodology :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and sulfanyl protons (δ 3.0–4.0 ppm). Compare with published data for analogous thienopyrimidines (e.g., δ 12.50 ppm for NH in ) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ (expected ~450–500 Da) and fragmentation patterns.
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) stretches .
Q. What preliminary biological assays are recommended for screening this compound?
- Methodology :
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases via fluorescence-based activity assays.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodology :
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading. For example:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 50–90°C | 70°C |
| Solvent | DMF vs. Ethanol | Ethanol |
| Base | K₂CO₃ vs. NaH | K₂CO₃ |
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Methodology :
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and confirm connectivity (e.g., distinguishing thieno-pyrimidine protons from acetamide groups).
- X-ray Crystallography : Resolve ambiguities using SHELX for structure refinement (e.g., confirming sulfanyl group orientation) .
- Control Experiments : Synthesize and characterize intermediates to isolate the source of discrepancies .
Q. What strategies elucidate the compound’s mechanism of action in biological systems?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding to targets like EGFR (PDB ID: 1M17).
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement by measuring protein stability shifts post-treatment.
- RNA Sequencing : Identify differentially expressed genes in treated vs. untreated cells to map pathways .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodology :
- Core Modifications : Vary substituents on the phenyl (e.g., 2,3-dimethyl vs. 3,5-dimethyl) and cyclohexyl groups.
- Functional Group Swaps : Replace sulfanyl with sulfonyl or amino groups.
- Bioisosteres : Substitute the acetamide with urea or carbamate moieties.
- Example SAR Table :
| Derivative | R₁ (Phenyl) | R₂ (Acetamide) | IC₅₀ (EGFR) |
|---|---|---|---|
| 1 | 2,3-diMe | Cyclohexyl | 0.45 µM |
| 2 | 3,5-diMe | 4-Acetamidophenyl | 1.2 µM |
Q. How to address stability challenges during storage or biological assays?
- Methodology :
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks. Monitor via HPLC (C18 column, acetonitrile/water).
- Stabilizers : Use antioxidants (e.g., BHT) or lyophilization for long-term storage.
- Buffer Optimization : Maintain pH 7.4 (PBS) to prevent hydrolysis of the sulfanyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
